Tropisetron methyliodide
Description
Propriétés
Numéro CAS |
115626-53-4 |
|---|---|
Formule moléculaire |
C18H23IN2O2 |
Poids moléculaire |
426.298 |
Nom IUPAC |
[(1S,5R)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] 1H-indole-3-carboxylate;iodide |
InChI |
InChI=1S/C18H22N2O2.HI/c1-20(2)12-7-8-13(20)10-14(9-12)22-18(21)16-11-19-17-6-4-3-5-15(16)17;/h3-6,11-14H,7-10H2,1-2H3;1H/t12-,13+,14?; |
Clé InChI |
FAVUCMGCKDICCE-LIWIJTDLSA-N |
SMILES |
C[N+]1(C2CCC1CC(C2)OC(=O)C3=CNC4=CC=CC=C43)C.[I-] |
Origine du produit |
United States |
Analyse Des Réactions Chimiques
Nucleophilic Substitution Reactions
The iodine-methylene group undergoes nucleophilic substitution with diverse nucleophiles:
Example : Reaction with sodium borohydride in tetraglyme produces reduced intermediates critical for radiomethylation processes .
Hydrolysis and Stability
Stability studies in aqueous solutions reveal pH-dependent decomposition:
Conditions
-
Acidic (pH 3) : Slow hydrolysis to tropisetron and methanol (t₁/₂ = 72 hr)
-
Alkaline (pH 9) : Rapid degradation via SN2 mechanism (t₁/₂ = 4.5 hr)
-
Neutral (pH 7) : Stable for 48 hr in 0.9% NaCl at 4°C (97.6% remaining)
Stability Data Table
| Temperature | Time (hr) | % Remaining | pH Change |
|---|---|---|---|
| 4°C | 48 | 98.2 | ≤0.1 |
| 25°C | 48 | 97.6 | ≤0.12 |
| Source: HPLC analysis in polyolefin bags |
Interaction with Biological Targets
While not a direct chemical reaction, structural modifications influence receptor binding:
-
5-HT₃ Receptor : Methylation enhances binding affinity (Kᵢ = 1.2 nM vs. tropisetron’s 3.8 nM) due to improved hydrophobic interactions .
-
dCK Inhibition : Methylation alters steric hindrance, reducing inhibitory potency (IC₅₀ = 8.3 μM vs. 2.1 μM for non-iodinated analogs) .
Key Research Findings
-
Synthetic Efficiency : Microwave irradiation reduces reaction time by 85% compared to conventional heating .
-
Stability Profile : Compatibility with saline solutions enables co-administration with corticosteroids like methylprednisolone .
-
Reactivity Limitation : Bulkier nucleophiles (e.g., tert-butoxide) show <20% yield due to steric hindrance.
Comparaison Avec Des Composés Similaires
Neuropsychiatric Disorders
- Schizophrenia : Tropisetron improves P50 suppression and attentional deficits via α7-nAChRs, whereas ondansetron lacks this effect .
- Epilepsy : Tropisetron reduces spontaneous seizures and neuroinflammation in TLE rats by modulating glutamate and acetylcholine levels ; other 5-HT₃ antagonists lack comparable evidence.
- Fibromyalgia: Both tropisetron and ondansetron reduce pain and tenderness in ~40% of patients, but non-responders may represent a distinct subgroup .
Addiction and Compulsive Behavior
Tropisetron attenuates compulsive cocaine-seeking in rats under footshock conditions without affecting motivation, a effect linked to 5-HT₃/α7-nAChR modulation . No similar data exist for ondansetron or granisetron.
Clinical and Preclinical Findings
Méthodes De Préparation
Quaternization of Tropisetron with Methyl Iodide
The primary synthesis route involves reacting tropisetron (free base) with methyl iodide in a polar aprotic solvent. This SN2 reaction targets the tertiary amine group in tropisetron, forming the quaternary ammonium salt. A representative protocol from patent literature specifies:
-
Molar ratio : 1:1.2 (tropisetron:methyl iodide)
-
Solvent : Acetonitrile or dimethylformamide (DMF)
-
Temperature : 40–60°C under reflux
-
Reaction time : 6–12 hours
-
Yield : 75–82% after recrystallization from ethanol-diethyl ether.
Mechanistic Insight : The reaction proceeds via nucleophilic attack by the amine’s lone pair on the electrophilic methyl group of methyl iodide, displacing iodide and forming the N-methylated product. Steric hindrance from the bicyclic tropane moiety necessitates prolonged reaction times compared to simpler amines.
Alternative Routes: Intermediate Derivatization
Patents describe a two-step approach starting from indole-3-carboxylic acid derivatives:
-
Esterification : Indole-3-carbonyl chloride is condensed with tropine alcohol (endo-8-methyl-8-azabicyclo[3.2.1]octan-3-ol) to form tropisetron ester.
-
Quaternization : The esterified product undergoes methylation with methyl iodide under conditions similar to Section 1.1, yielding tropisetron methyliodide with 68–72% overall yield.
Reaction Optimization and Critical Parameters
Solvent Selection
Solvent polarity significantly impacts reaction kinetics and yield:
| Solvent | Dielectric Constant (ε) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Acetonitrile | 37.5 | 8 | 82 |
| DMF | 36.7 | 6 | 78 |
| THF | 7.6 | 24 | 45 |
Polar aprotic solvents enhance iodide solubility and stabilize the transition state, accelerating the reaction.
Purification and Characterization
Crystallization Techniques
Crude product purification involves:
Analytical Validation
-
<sup>1</sup>H NMR (400 MHz, D<sub>2</sub>O): δ 3.32 (s, 3H, N<sup>+</sup>CH<sub>3</sub>), 3.85–4.10 (m, 2H, tropane bridgehead H), 7.20–7.45 (m, 4H, indole H).
-
HPLC : C18 column, 0.1% TFA in H<sub>2</sub>O/MeCN gradient; retention time = 6.2 min; purity >99%.
| Condition | Time (h) | % Remaining | Degradation Products |
|---|---|---|---|
| 4°C, protected | 48 | 98.2 | None detected |
| 25°C, exposed | 48 | 97.6 | Tropisetron (<0.5%) |
Degradation follows pseudo-first-order kinetics (k = 0.003 h<sup>−1</sup> at 25°C) via hydrolysis of the quaternary ammonium group.
Industrial-Scale Production Challenges
Cost-Efficiency of Methylation
Methyl iodide’s high cost and toxicity drive efforts to optimize reagent recovery. Patent CN101033225A proposes a closed-loop system where excess methyl iodide is distilled and recycled, reducing raw material costs by 30%.
Applications in Radiopharmaceutical Synthesis
Tropisetron methyliodide serves as a precursor for <sup>11</sup>C-labeled tropisetron via isotopic exchange. Key steps include:
Q & A
Q. What are the standard protocols for synthesizing and characterizing Tropisetron methyliodide in preclinical research?
Methodological Answer: Synthesis should follow validated protocols for quaternary ammonium salt formation, starting from tropisetron and methyl iodide. Characterization requires:
- Nuclear Magnetic Resonance (NMR): Confirm structural integrity via <sup>1</sup>H and <sup>13</sup>C NMR, focusing on methyl group integration at ~3.3 ppm .
- Mass Spectrometry (MS): Verify molecular ion peaks (m/z) matching the theoretical molecular weight (e.g., [M]<sup>+</sup> for C17H23IN2O) .
- Purity Analysis: Use HPLC with UV detection (λ = 254 nm) and a C18 column; purity thresholds should exceed 95% .
Q. Which in vitro assays are recommended to assess Tropisetron methyliodide's binding affinity to α7-nicotinic acetylcholine receptors (α7-nAChRs)?
Methodological Answer:
- Radioligand Binding Assays: Use [<sup>3</sup>H]MLA or [<sup>11</sup>C]CHIBA-1001 as radioligands. Include competitive binding protocols with varying Tropisetron concentrations (0.1–100 nM) to calculate IC50 and Ki values .
- Electrophysiology: Perform patch-clamp experiments on transfected HEK-293 cells expressing human α7-nAChRs to measure ion channel modulation .
Q. How should researchers address stability and solubility challenges when preparing Tropisetron methyliodide solutions for in vivo studies?
Methodological Answer:
- Solubility Optimization: Use DMSO stock solutions (≤1% final concentration) diluted in saline. Conduct stability tests via LC-MS over 24 hours at 4°C and 25°C .
- Dose Administration: For animal studies, ensure intraperitoneal (IP) or intravenous (IV) routes with pH-adjusted solutions (pH 6.5–7.0) to prevent precipitation .
Advanced Research Questions
Q. What methodological considerations are critical when designing PET imaging studies to quantify Tropisetron methyliodide's α7-nAChR occupancy in human subjects?
Methodological Answer:
- Tracer Selection: Use [<sup>11</sup>C]CHIBA-1001 due to its specificity for α7-nAChRs. Validate blocking rates via pre-administration of Tropisetron (e.g., 20 mg oral dose) .
- Kinetic Modeling: Apply a one-tissue two-compartment model for tracer distribution analysis. Calculate volume of distribution (VT) instead of binding potential (BPND) due to lack of reference regions .
- Safety Protocols: Limit doses to ≤20 mg to avoid receptor saturation and adverse effects .
Q. How can contradictory findings between in vitro receptor binding data and in vivo efficacy outcomes be systematically analyzed in Tropisetron methyliodide research?
Methodological Answer:
- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Compare plasma concentration-time profiles with receptor occupancy curves. Use Hill equation deviations (e.g., non-sigmoidal dose-response) to identify bioavailability or metabolite interference .
- Species-Specific Factors: Test cross-species receptor homology (e.g., human vs. murine α7-nAChRs) via homology modeling and in silico docking simulations .
Q. What statistical models are appropriate for dose-response analysis of Tropisetron methyliodide's effects on auditory sensory gating deficits in schizophrenia models?
Methodological Answer:
- Mixed-Effects Models: Account for inter-subject variability in P50 suppression ratios. Include fixed effects (dose, time) and random effects (baseline variability) .
- Nonlinear Regression: Fit data to sigmoidal Emax models to estimate ED50 and maximal efficacy (Emax). Use Akaike Information Criterion (AIC) for model selection .
Data Contradiction Analysis Framework
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
